molecular formula C14H20O5 B11851296 Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate

Cat. No.: B11851296
M. Wt: 268.30 g/mol
InChI Key: NVQDPXFVPPWAQV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate is an organic compound characterized by the presence of a trimethoxyphenyl group. This compound is notable for its diverse applications in various fields, including medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Esterification
The acid-catalyzed esterification follows a classical acid-catalyzed nucleophilic acyl substitution mechanism :

  • Protonation of the carbonyl oxygen activates the carbonyl group.

  • Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Water is eliminated, regenerating the catalyst (H₂SO₄).

2.2 Alkylation
Alkylation involves deprotonation of the acid to form an enolate intermediate, which then reacts with methyl iodide:

  • Strong base (e.g., n-BuLi) deprotonates the alpha-position of the acid.

  • The enolate attacks methyl iodide, forming the alkylated product.

Chemical Reactivity

The compound undergoes reactions typical of esters and aromatic systems:

  • Hydrolysis : Converts the ester to the carboxylic acid under basic or acidic conditions.

  • Alkylation : Further alkylation is possible if additional reactive sites are present.

  • Aromatic Substitution : The trimethoxyphenyl group may participate in electrophilic substitution reactions, though steric hindrance from methoxy groups limits reactivity.

Analytical Techniques

Characterization of the compound and reaction products typically involves:

  • ¹H NMR : Confirms ester and aromatic proton environments.

  • IR Spectroscopy : Identifies carbonyl (ester) and aromatic C=O stretches.

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Comparison with Structurally Similar Compounds

Compound Key Structural Difference Synthesis Method
Methyl 3-(3,4,5-trimethoxyphenyl)propanoateSubstituent at position 3 vs. 2Acid-catalyzed esterification
Methyl 2-methyl-2-phenylpropanoatePhenyl group instead of trimethoxyphenylAlkylation (n-BuLi/methyl iodide)
Ethyl 2-methyl-2-phenylpropanoateEthyl ester vs. methyl esterSimilar alkylation methods

Reaction Limitations and Challenges

  • Steric Hindrance : The bulky 3,4,5-trimethoxyphenyl group may hinder further substitution reactions.

  • Sensitivity to Heat : Esters are generally stable, but prolonged reflux during synthesis could lead to decomposition.

  • Purification : Chromatographic techniques (e.g., flash column chromatography) are often necessary to isolate pure products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate is unique due to the presence of both the trimethoxyphenyl group and the methyl-substituted propanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a propanoate backbone with a trimethoxyphenyl group. The synthesis of this compound typically involves the reaction of appropriate starting materials through esterification processes. The structural formula can be represented as follows:

C15H20O5\text{C}_{15}\text{H}_{20}\text{O}_{5}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer)
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range (approximately 0.69 μM for HeLa cells), indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

The mechanism by which this compound exerts its effects appears to involve the inhibition of histone deacetylases (HDACs). This inhibition leads to changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activities and mechanisms of action of related compounds. While specific data on this compound may be limited, insights can be drawn from related compounds with similar structures:

CompoundBiological ActivityIC50 (μM)Reference
Methyl 3-(4-methoxyphenyl)propionateAntitumor0.9 to 2.04
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHDAC Inhibition11 - 0.69
Thymol trimethoxycinnamateAntifungal & AntioxidantN/A

Case Study: HDAC Inhibition

In a study focusing on the structure-activity relationship (SAR) of methyl esters related to this compound, it was found that modifications to the aromatic ring significantly influenced HDAC inhibitory activity. Compounds with electron-donating groups exhibited enhanced potency against various cancer cell lines .

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O5/c1-14(2,13(15)19-6)9-7-10(16-3)12(18-5)11(8-9)17-4/h7-8H,1-6H3

InChI Key

NVQDPXFVPPWAQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OC

Origin of Product

United States

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